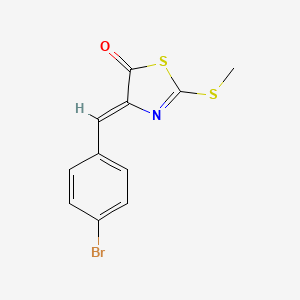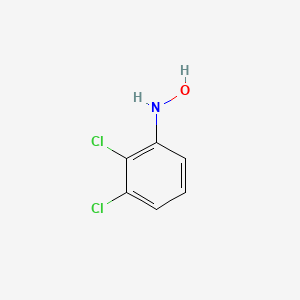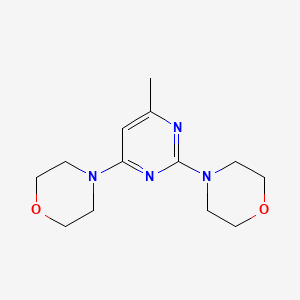
4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine
Overview
Description
4,4’-(6-Methylpyrimidine-2,4-diyl)dimorpholine, also known as MPD, is a fine chemical. It has a molecular formula of C13H20N4O2 and a molecular weight of 264.32 g/mol .
Molecular Structure Analysis
The molecular structure of 4,4’-(6-Methylpyrimidine-2,4-diyl)dimorpholine consists of a 6-methylpyrimidine core with two morpholine rings attached at the 2 and 4 positions . The SMILES notation for this compound is CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3 .Scientific Research Applications
Microwave-Assisted Synthesis and Biocidal Activities
Research has explored the solventless microwave-assisted synthesis of morpholine derivatives, including compounds similar to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine. These compounds have shown varying degrees of biocidal activities against bacterial strains like B. subtilis, E. coli, and Ps. fluorescence. Their potential use in industrial facilities, especially in the petroleum industry, as ecological chemical products, has been suggested (Hernández-Altamirano et al., 2010).
Synthesis for Pharmaceutical Applications
The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, which involves a compound structurally similar to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine, has been investigated for potential applications in pharmaceutical research. The structural confirmation of these compounds was achieved through techniques like 1H-NMR and ESI-MS (Jiao Chun-l, 2014).
Antibacterial Evaluation
In a study focused on thiazolo[4,5-d]pyrimidines, compounds structurally related to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine were synthesized and their antibacterial efficacy was evaluated. The research emphasized the potential of these compounds in developing new antibacterial agents (Rahimizadeh et al., 2011).
Enzyme Inhibitory Activity
A study on dipyrimido[4,5-b:5,4-e][1,4]thiazine, involving derivatives of 5-amino-6-methyl-2-morpholino-4-pyrimidinethiol, assessed their enzyme inhibitory activities. This research provides insight into the potential therapeutic applications of compounds related to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine in inhibiting specific enzymes (Karimian et al., 2015).
properties
IUPAC Name |
4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-10-12(16-2-6-18-7-3-16)15-13(14-11)17-4-8-19-9-5-17/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMUPPMZRMFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286446 | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine | |
CAS RN |
52026-44-5 | |
| Record name | MLS000736612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



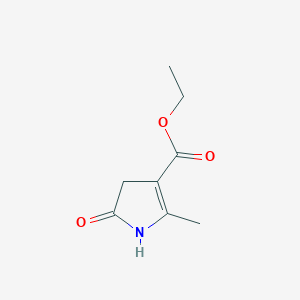
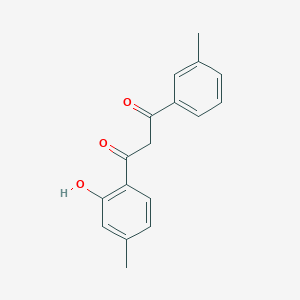
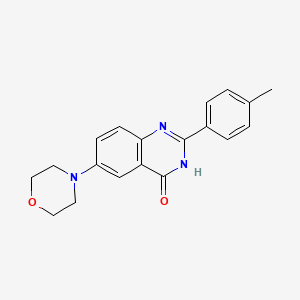
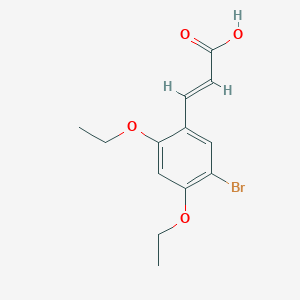
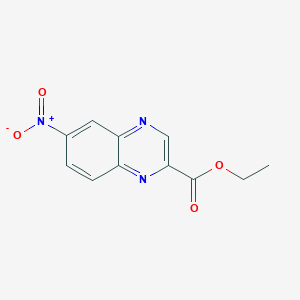
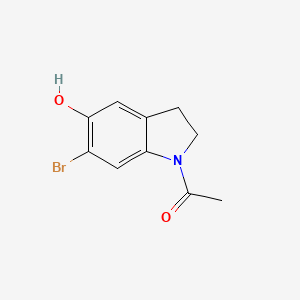
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)
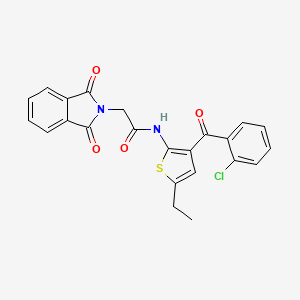
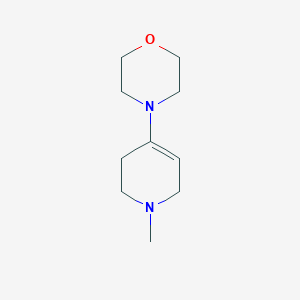
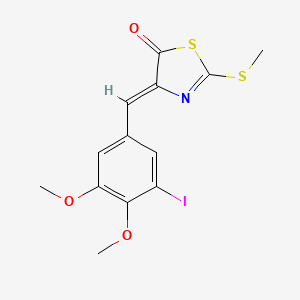
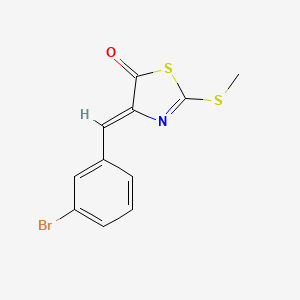
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)
